molecular formula C25H35NO4 B1208861 Norbuprenorphine CAS No. 78715-23-8

Norbuprenorphine

カタログ番号: B1208861
CAS番号: 78715-23-8
分子量: 413.5 g/mol
InChIキー: YOYLLRBMGQRFTN-IOMBULRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

ノルブプレノルフィンは、以下のような科学研究において幅広い用途があります。

作用機序

ノルブプレノルフィンは、中枢神経系におけるオピオイド受容体に結合することによって作用します。それは、μ-オピオイド、δ-オピオイド、ノシセプチン受容体に対して完全アゴニストとして作用し、κ-オピオイド受容体に対しては、部分アゴニストとして作用します。 この結合は、細胞内シグナル伝達経路の活性化につながり、呼吸抑制や痛覚の調節など、さまざまな生理学的効果をもたらします .

類似の化合物:

    ブプレノルフィン: 親化合物であり、μ-オピオイド受容体に対して部分アゴニストとして作用し、ノルブプレノルフィンと比べて親和性が高く、固有活性が低いです。

    ノルオキシモルフォン: 同様の受容体相互作用を持つ別のオピオイド代謝物ですが、薬物動態は異なります。

    ロペラミド: 中枢神経系への浸透が限られたオピオイド受容体アゴニストです。

独自性: ノルブプレノルフィンは、オピオイド受容体に対する高い親和性と、有意な呼吸抑制を伴いながら、著しい鎮痛効果がないという特性を持つ点でユニークです。 これは、鎮痛効果と呼吸抑制のバランスの取れたプロファイルを有するブプレノルフィンとは異なります .

Safety and Hazards

Norbuprenorphine is a major active metabolite of the opioid modulator buprenorphine . It is a μ-opioid, δ-opioid, and nociceptin receptor full agonist, and a κ-opioid receptor partial agonist . In rats, unlike buprenorphine, this compound produces marked respiratory depression but with very little antinociceptive effect .

将来の方向性

Buprenorphine, a Schedule III opioid, is a partial agonist with very high binding affinity for the μ-opioid receptor, an antagonist with high binding affinity for the δ- and κ-opioid receptors, and an agonist with low binding affinity for the opioid receptor-like 1 receptor, allowing for potent analgesia with potential tolerability and safety advantages compared with full μ-opioid receptor agonists . This suggests that Norbuprenorphine, as a major metabolite of Buprenorphine, may have potential future applications in pain management and opioid use disorder treatment.

生化学分析

Biochemical Properties

Norbuprenorphine interacts with several opioid receptors, including the μ-opioid, δ-opioid, and nociceptin receptors as a full agonist, and the κ-opioid receptor as a partial agonist . These interactions are crucial for its role in biochemical reactions. This compound has been found to be a high-affinity substrate for P-glycoprotein, which limits its penetration across the blood-brain barrier . This property significantly influences its pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound affects various types of cells and cellular processes. In rats, it produces marked respiratory depression but with very little antinociceptive effect . This is attributed to its limited blood-brain barrier penetration. This compound influences cell signaling pathways by binding to opioid receptors, which can alter gene expression and cellular metabolism. The compound’s interaction with P-glycoprotein also affects its cellular distribution and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to opioid receptors. It acts as a full agonist at the μ-opioid, δ-opioid, and nociceptin receptors, and as a partial agonist at the κ-opioid receptor . These binding interactions lead to the activation or inhibition of various downstream signaling pathways. This compound’s high affinity for P-glycoprotein also plays a role in its limited central nervous system effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is metabolized primarily by hepatic cytochrome P450 3A4 to its active form . This compound and its metabolites can be detected in urine for 2 to 4 days, and possibly longer in chronic users . The stability and degradation of this compound in laboratory settings are influenced by its interactions with various enzymes and transport proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound causes dose-dependent respiratory depression and is significantly more potent than buprenorphine . High doses of this compound can lead to severe respiratory depression, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is primarily metabolized through N-dealkylation by cytochrome P450 enzymes, mainly CYP3A4, to form this compound . Both this compound and buprenorphine undergo glucuronidation by UDP-glucuronosyl transferases to form this compound-3-glucuronide . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transport proteins such as P-glycoprotein . This interaction limits its penetration across the blood-brain barrier, affecting its central nervous system activity. This compound’s distribution is also influenced by its binding to various plasma proteins and its subsequent localization in different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with transport proteins and its metabolic processing. This compound is primarily localized in the liver, where it undergoes extensive metabolism . Its activity and function are affected by its limited penetration into the central nervous system, which is mediated by P-glycoprotein .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of norbuprenorphine typically involves the demethylation of buprenorphine. This process can be achieved using various reagents and conditions, such as:

    Hydrogenation: Using hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:

化学反応の分析

反応の種類: ノルブプレノルフィンは、以下のようなさまざまな化学反応を起こします。

    酸化: ノルブプレノルフィン-3-グルクロン酸への変換。

    還元: ケトン基を還元して第二級アルコールを形成します。

    置換: 窒素原子における求核置換反応。

一般的な試薬と条件:

    酸化剤: 過マンガン酸カリウム、三酸化クロム。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    溶媒: メタノール、アセトニトリル、水。

生成される主要な生成物:

類似化合物との比較

    Buprenorphine: The parent compound, which is a partial agonist at μ-opioid receptors and has a higher affinity but lower intrinsic activity compared to norbuprenorphine.

    Noroxymorphone: Another opioid metabolite with similar receptor interactions but different pharmacokinetic properties.

    Loperamide: An opioid receptor agonist with limited central nervous system penetration.

Uniqueness: this compound is unique due to its high affinity for opioid receptors and its ability to produce significant respiratory depression without substantial antinociceptive effects. This distinguishes it from buprenorphine, which has a more balanced profile of analgesia and respiratory effects .

特性

IUPAC Name

(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLLRBMGQRFTN-IOMBULRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891436
Record name Norbuprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78715-23-8
Record name Norbuprenorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78715-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbuprenorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078715238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbuprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-(5α,7α)-7-(2-hydroxy-3,3-dimethylbutan-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.208.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORBUPRENORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E53B4O073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norbuprenorphine
Reactant of Route 2
Norbuprenorphine
Reactant of Route 3
Norbuprenorphine
Reactant of Route 4
Norbuprenorphine
Reactant of Route 5
Norbuprenorphine
Reactant of Route 6
Norbuprenorphine
Customer
Q & A

Q1: What is the primary mechanism of action for norbuprenorphine's analgesic effects?

A1: this compound exerts its analgesic effects by acting as a potent agonist at μ-opioid receptors. [, , , ] It demonstrates a high affinity for these receptors, leading to downstream signaling cascades that ultimately inhibit pain transmission in the central nervous system. []

Q2: How does this compound's activity at different opioid receptors contribute to its overall pharmacological profile?

A2: While its primary action is at μ-opioid receptors, this compound also exhibits affinity for κ-opioid receptors and nociceptin receptors. [] This broader receptor binding profile contributes to its complex pharmacological activity, which includes analgesia, respiratory depression, and sedation. [, , ]

Q3: How does this compound's pharmacological profile differ from that of its parent compound, buprenorphine?

A3: Unlike buprenorphine, which displays ceiling effects for analgesia and respiratory depression, this compound acts as a full agonist at μ-opioid receptors, potentially leading to more pronounced respiratory depressant effects. [, , ]

Q4: Why is understanding the pharmacokinetic profile of this compound crucial in the context of buprenorphine administration?

A4: Chronic dosing of sublingually administered buprenorphine can lead to higher plasma concentrations of this compound compared to buprenorphine itself. [] This is important as the differences in exposure to this compound, a full μ-opioid agonist, might contribute to side effects like opioid-induced constipation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C24H27NO4. Its molecular weight is 393.47 g/mol.

Q6: How is this compound metabolized in the human body?

A6: this compound is primarily metabolized via glucuronidation in the liver, forming this compound-3-glucuronide (N-3-G). [, , , ] This conjugation reaction significantly contributes to its clearance from the body.

Q7: What is the significance of the enterohepatic circulation of buprenorphine in relation to this compound exposure?

A7: Studies indicate that buprenorphine undergoes enterohepatic circulation in humans, leading to delayed fecal excretion of buprenorphine and its metabolites, including this compound. [] This process can potentially prolong this compound exposure in the body.

Q8: What is the role of P-glycoprotein (P-gp) in influencing this compound's central nervous system effects?

A8: this compound is a substrate for the efflux transporter P-glycoprotein, which restricts its passage across the blood-brain barrier. [, , ] Inhibition or genetic deletion of P-gp results in increased brain exposure to this compound, potentially leading to enhanced respiratory depression. []

Q9: Why is the buprenorphine to this compound ratio (B/NB) in biological samples clinically relevant?

A9: The B/NB ratio in biological matrices like blood and hair can offer insights into the timing of buprenorphine administration. [, ] Higher ratios might indicate more recent use and potentially a greater risk of impairment, particularly relevant in driving under the influence of drugs (DUID) cases. []

Q10: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?

A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard techniques for quantifying this compound in various biological matrices, including urine, hair, and plasma. [, , , , , , , ]

Q11: Why is sample preparation, particularly enzymatic hydrolysis, crucial in the analysis of this compound in urine?

A11: this compound primarily exists as glucuronide conjugates in urine. [, , ] Therefore, enzymatic hydrolysis using β-glucuronidase is a critical step in sample preparation to cleave these conjugates and enable accurate quantification of free this compound. [, , ]

Q12: What are the limitations of immunoassays in detecting this compound, and how can these limitations be addressed?

A12: Immunoassays, while commonly used for screening, may lack specificity and sensitivity for this compound, particularly at low concentrations. [, ] This can be addressed by using confirmatory techniques like GC-MS or LC-MS/MS, which offer higher analytical specificity and sensitivity. [, ]

Q13: How does the duration of maternal buprenorphine treatment during pregnancy correlate with neonatal outcomes?

A13: Research suggests a positive correlation between the duration of maternal buprenorphine therapy and umbilical cord tissue concentrations of this compound. [] Longer exposure to buprenorphine is also associated with increased severity and longer treatment duration for Neonatal Opioid Withdrawal Syndrome (NOWS). []

Q14: What insights can umbilical cord tissue (UCT) concentrations of buprenorphine and this compound provide in the context of NOWS?

A14: UCT concentrations of buprenorphine and this compound serve as valuable markers of fetal exposure to these opioids in utero. [] They can potentially be used to predict NOWS severity and guide clinical management of neonates born to mothers undergoing buprenorphine maintenance therapy. []

Q15: What are the potential clinical implications of this compound's affinity for the nociceptin receptor?

A15: While the full implications are still being investigated, this compound's interaction with the nociceptin receptor, also known as the ORL-1 receptor, might play a role in its complex pharmacological profile, including potential effects on pain modulation, reward pathways, and stress responses. []

Q16: How does the co-administration of drugs that induce or inhibit cytochrome P450 enzymes potentially impact this compound levels?

A16: Buprenorphine, the parent drug of this compound, is metabolized by specific cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. [] Concurrent use of drugs that induce or inhibit these enzymes could alter buprenorphine metabolism, potentially influencing this compound formation and clearance. [, ]

Q17: How can quantitative urine testing for buprenorphine and this compound aid in monitoring patient compliance during treatment for opioid use disorder?

A18: Monitoring urine concentrations of both buprenorphine and this compound can offer valuable insights into patient compliance with prescribed buprenorphine therapy. [, , ] Unexpectedly low or absent this compound levels, especially in the presence of high buprenorphine levels, might indicate attempts to manipulate urine samples. [, ]

Q18: How can the this compound-to-buprenorphine ratio (N:B ratio) in urine be used to identify potential urine tampering?

A19: An abnormally low N:B ratio, particularly below 0.02, can raise suspicions of urine tampering, such as the direct addition of buprenorphine to the sample. [] This is because direct addition would result in a disproportionately high concentration of buprenorphine compared to its naturally occurring metabolite, this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。